molecular formula C6H11N3O B1523805 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol CAS No. 1003011-38-8

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

Cat. No. B1523805
M. Wt: 141.17 g/mol
InChI Key: ZQIOGDSNYJYBTN-UHFFFAOYSA-N
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Description

“3-(3-amino-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C6H11N3O . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “3-(3-amino-1H-pyrazol-1-yl)propan-1-ol” includes a pyrazole ring attached to a propanol group. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Synthesis and Catalysis

Recent studies have developed methods for synthesizing pyrazole derivatives, demonstrating their utility in catalysis and material science. For instance, Prabakaran et al. (2021) synthesized novel chalcone derivatives from 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde, showing potential antioxidant properties supported by in vitro studies and molecular docking (Prabakaran, Manivarman, & Bharanidharan, 2021). Arbačiauskienė et al. (2009) explored the versatility of 1-phenyl-1H-pyrazol-3-ol as a synthon for preparing various substituted pyrazole derivatives, highlighting the scaffold's potential in creating complex molecular structures through Pd-catalyzed cross-coupling reactions (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).

Medicinal Chemistry and Drug Design

In medicinal chemistry, structural modifications of pyrazole-containing compounds have been investigated to improve safety profiles and enhance biological activity. Palmer et al. (2012) conducted modifications on a 3-methoxy-2-aminopyridine compound to reduce its mutagenicity and time-dependent drug-drug interactions, demonstrating the importance of structural adjustments in developing safer drugs (Palmer et al., 2012). Similarly, Baenziger, Durantie, & Mathes (2017) developed an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, showcasing the applicability of pyrazole derivatives in drug development (Baenziger, Durantie, & Mathes, 2017).

Material Science and Polymer Chemistry

In the realm of material science, Zhang et al. (2008) synthesized and characterized nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands, revealing potential applications in the development of coordination compounds with unique structural and functional properties (Zhang, Yin, Dou, Zhou, & She, 2008). Additionally, Aly & El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives, to enhance their thermal stability and biological activity, demonstrating the versatility of pyrazole structures in polymer modification for medical applications (Aly & El-Mohdy, 2015).

Future Directions

The future directions for research on “3-(3-amino-1H-pyrazol-1-yl)propan-1-ol” could include further exploration of its synthesis methods, investigation of its chemical reactivity, and assessment of its potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in the development of new drugs .

properties

IUPAC Name

3-(3-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-2-4-9(8-6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOGDSNYJYBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679145
Record name 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-amino-1H-pyrazol-1-yl)propan-1-ol

CAS RN

1003011-38-8
Record name 3-Amino-1H-pyrazole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003011-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 3-(3-nitro-pyrazol-1-yl)-propan-1-ol (72 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 3-(3-amino-pyrazol-1-yl)-propan-1-ol as a yellow oil, which was then immediately used in the next step with no further purification.
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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